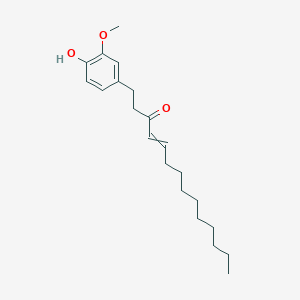

1-(4-Hydroxy-3-methoxyphenyl)tetradec-4-en-3-one

Übersicht

Beschreibung

10-Shogaol is a bioactive compound found in ginger (Zingiber officinale). It is a type of phenolic compound known for its pungent taste and is formed from the dehydration of 6-gingerol during the drying process of ginger. 10-Shogaol is recognized for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

10-Shogaol kann durch Dehydratation von 6-Gingerol synthetisiert werden. Dieser Prozess beinhaltet typischerweise das Erhitzen von 6-Gingerol in Gegenwart eines sauren Katalysators. Die Reaktionsbedingungen umfassen:

Temperatur: Ungefähr 100-120 °C

Katalysator: Saure Katalysatoren wie Salzsäure oder Schwefelsäure

Lösungsmittel: Organische Lösungsmittel wie Ethanol oder Methanol

Industrielle Produktionsmethoden

In einem industriellen Umfeld wird 10-Shogaol durch Trocknen von Ingwer bei hohen Temperaturen hergestellt. Der Trocknungsprozess induziert die Dehydratation von 6-Gingerol, um 10-Shogaol zu bilden. Der getrocknete Ingwer wird dann mit Lösungsmitteln wie Ethanol oder Methanol extrahiert, um 10-Shogaol zu isolieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

10-Shogaol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: -Shogaol kann zu entsprechenden Chinonen oxidiert werden.

Reduktion: Die Reduktion von -Shogaol kann zu -Gingerol führen.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Carbonylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte

Oxidation: Chinone

Reduktion: -Gingerol

Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

10-Shogaol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung von Reaktionen phenolischer Verbindungen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender, antioxidativer und krebshemmender Aktivitäten.

Industrie: Wird aufgrund seiner gesundheitlichen Vorteile bei der Entwicklung von Nutrazeutika und funktionellen Lebensmitteln eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 10-Shogaol umfasst mehrere molekulare Zielstrukturen und Signalwege:

Entzündungshemmend: Hemmt die Produktion von pro-inflammatorischen Zytokinen und Enzymen wie Cyclooxygenase und Lipoxygenase.

Antioxidativ: Fängt freie Radikale ab und verstärkt die Aktivität von antioxidativen Enzymen.

Krebshemmend: Induziert Apoptose in Krebszellen durch Aktivierung von Caspasen und Modulation von Signalwegen wie NF-κB und MAPK.

Wirkmechanismus

The mechanism of action of 10-Shogaol involves multiple molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.

Anticancer: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like NF-κB and MAPK.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 6-Gingerol : Eine weitere bioaktive Verbindung in Ingwer mit ähnlichen gesundheitlichen Vorteilen, aber weniger scharf.

- 8-Gingerol : Ähnliche Struktur und Eigenschaften, unterscheidet sich jedoch in der Länge der Kohlenstoffkette.

- 6-Shogaol : Ähnlich wie 10-Shogaol, jedoch mit einer kürzeren Kohlenstoffkette.

Einzigartigkeit

10-Shogaol ist einzigartig aufgrund seiner höheren Schärfe und größeren Bioaktivität im Vergleich zu anderen Gingerol- und Shogaol-Verbindungen. Seine längere Kohlenstoffkette trägt zu seinen unterschiedlichen chemischen Eigenschaften und verstärkten biologischen Wirkungen bei.

Biologische Aktivität

1-(4-Hydroxy-3-methoxyphenyl)tetradec-4-en-3-one, a phenolic compound, has garnered attention for its potential biological activities. This compound is structurally related to various bioactive phenolic compounds and is known for its presence in certain plant extracts. The following sections delve into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 320.4232 g/mol. Its structure includes a long aliphatic chain combined with a phenolic moiety, which is crucial for its biological activity.

Biological Activities

This compound exhibits several significant biological activities, which can be categorized as follows:

Antioxidant Activity

Research indicates that this compound possesses notable antioxidant properties. It has been shown to scavenge free radicals, which can contribute to cellular damage and various diseases. In a comparative study, the compound demonstrated an SC50 value of 9.05%, indicating its efficacy in neutralizing free radicals .

Antimicrobial Activity

The compound has been tested for its antimicrobial properties against various pathogens. Studies have reported that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing natural antimicrobial agents .

Anti-inflammatory Effects

In vitro studies suggest that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Anticancer Potential

The compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cells. It is believed to exert its effects through the modulation of key signaling pathways involved in cell survival and proliferation .

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging: The phenolic hydroxyl groups are responsible for its ability to donate electrons and neutralize free radicals.

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Gene Regulation: It may influence gene expression related to apoptosis and cell cycle regulation, particularly in cancer cells.

Case Studies

Several studies have explored the biological activity of this compound:

-

Comparative Study on Antioxidant Activity:

A study compared the antioxidant potential of various phenolic compounds, including this compound. The results indicated that it had a significant capacity to scavenge DPPH radicals, making it a candidate for further antioxidant research . -

Antimicrobial Testing:

In a study assessing the antimicrobial properties of plant extracts containing this compound, it was found effective against Staphylococcus aureus and Escherichia coli. The findings support its use in natural preservative formulations . -

Cancer Cell Studies:

Research focusing on pancreatic cancer cells highlighted that this compound could induce apoptosis through the activation of caspases, suggesting its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

(E)-1-(4-hydroxy-3-methoxyphenyl)tetradec-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-19(22)15-13-18-14-16-20(23)21(17-18)24-2/h11-12,14,16-17,23H,3-10,13,15H2,1-2H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADFGCOCHHNRHF-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36752-54-2, 104186-05-2 | |

| Record name | (E)-1-(4-Hydroxy-3-methoxy-phenyl)tetradec-4-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036752542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10)-Shogaol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104186052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10)-SHOGAOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP39BHE708 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | [10]-Shogaol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.